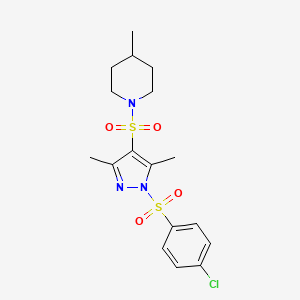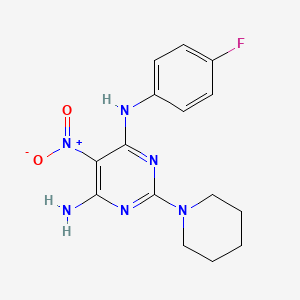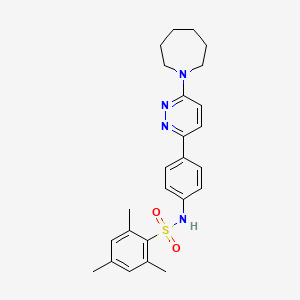
1-(2-methoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXYPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylphenylmethylamino group attached to a dihydropyrazinone core.
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenyl isocyanate with appropriate reagents to form the methoxyphenyl intermediate.
Formation of the Methylphenylmethylamino Intermediate: This step involves the reaction of 4-methylphenylmethylamine with suitable reagents to form the methylphenylmethylamino intermediate.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the methylphenylmethylamino intermediate under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-METHOXYPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-METHOXYPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-METHOXYPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol: Another compound with a methoxyphenyl group and methylphenyl group, used in various chemical reactions.
The uniqueness of 1-(2-METHOXYPHENYL)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-1,2-DIHYDROPYRAZIN-2-ONE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-7-9-15(10-8-14)13-21-18-19(23)22(12-11-20-18)16-5-3-4-6-17(16)24-2/h3-12H,13H2,1-2H3,(H,20,21) |
InChI Key |
XKSWLJHSAMNBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-Isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11263198.png)
![N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11263206.png)
![1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B11263210.png)
![ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11263218.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11263239.png)

![1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11263250.png)

![9-ethyl-8-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11263271.png)


![4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide](/img/structure/B11263281.png)
![2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid](/img/structure/B11263293.png)
